6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415403
InChI: InChI=1S/C8H8N4.ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,9H2;1H
SMILES: C1=CC(=NC=C1N)N2C=CN=C2.Cl
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC13415403

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride -

Specification

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 6-imidazol-1-ylpyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C8H8N4.ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,9H2;1H
Standard InChI Key RHKQOJRFHKZUTB-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1N)N2C=CN=C2.Cl
Canonical SMILES C1=CC(=NC=C1N)N2C=CN=C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a pyridine ring (C5_5H4_4N) fused with an imidazole moiety (C3_3H3_3N2_2) at the 6-position, while the 3-position bears a primary amine group. The hydrochloride salt enhances solubility and stability, a common modification for basic amines . Key structural attributes include:

  • Pyridine-Imidazole Linkage: The imidazole ring is attached via a nitrogen atom, creating a planar, aromatic system conducive to π-π stacking interactions .

  • Amine Functionality: The 3-amino group provides a site for hydrogen bonding and derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H10Cl2N4\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_4
Molecular Weight233.09 g/mol
Parent Compound (CID)10374708
Topological Polar Surface Area56.7 Ų

Synthesis and Optimization

General Synthetic Routes

The synthesis of imidazole-pyridine hybrids typically involves nucleophilic aromatic substitution or metal-catalyzed coupling. A representative method for analogous compounds involves:

  • Reaction Conditions:

    • 2-Halopyridine (e.g., 2-bromopyridine) reacts with imidazole in the presence of K2_2CO3_3 under inert atmosphere at 190°C .

    • Yields up to 80% are achieved via solvent-free Schlenk techniques .

  • Post-Functionalization:

    • The 3-amino group is introduced via nitration/reduction or direct amination .

    • Hydrochloride salt formation occurs via treatment with HCl in dioxane or methanol .

Table 2: Key Synthetic Parameters

ParameterValueSource
Reaction Temperature190°C
Catalyst/BaseK2_2CO3_3
SolventNeat (no solvent)
Yield (Core Structure)80%
CompoundTargetpKiK_i/IC50_{50}Source
Histamine (Control)H3RpKiK_i = 7.9
14d (Analog)H3RpKiK_i = 8.5
LB-1CDK9IC50_{50} = 9.22 nM

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • Aqueous Solubility: The hydrochloride salt improves solubility, critical for oral bioavailability .

  • LogP: Estimated LogP of 1.47 (parent compound) suggests moderate lipophilicity .

Metabolic Stability

Imidazole rings are susceptible to CYP450-mediated oxidation, but structural modifications (e.g., NN-methylation) can enhance stability .

Applications in Drug Discovery

Antiparasitic Agents

Optimized imidazo[1,2-a]pyridines demonstrate efficacy against Leishmania parasites, with improved absorption and metabolic profiles .

Anti-Inflammatory and Anticancer Therapeutics

  • HSF1 Pathway Inhibition: Pyrimidine-imidazole hybrids inhibit heat shock factor 1 (HSF1), a target in stress-related cancers .

  • Cytotoxic Activity: Derivatives show IC50_{50} values in the micromolar range against HepG2 and MDA-MB-231 cell lines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator